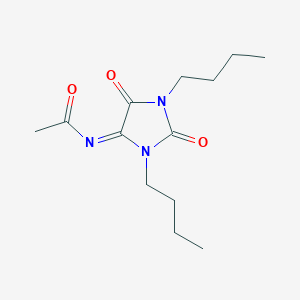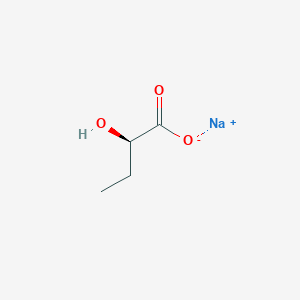
4-(Difluoromethyl)-6-fluoropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-fluoropyridin-3-amine is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical and physical properties, making it a valuable building block for the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-fluoropyridin-3-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes halogenation, followed by difluoromethylation and amination steps. The use of continuous flow microreactor systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-6-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs for various diseases.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-fluoropyridin-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the binding affinity and specificity of the compound. This interaction can modulate the activity of the target enzyme, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)-6-fluoropyridin-3-amine
- 4-(Difluoromethyl)-5-fluoropyridin-3-amine
- 4-(Difluoromethyl)-6-chloropyridin-3-amine
Uniqueness
4-(Difluoromethyl)-6-fluoropyridin-3-amine is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for the development of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C6H5F3N2 |
|---|---|
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2/c7-5-1-3(6(8)9)4(10)2-11-5/h1-2,6H,10H2 |
InChI-Schlüssel |
NYNFZUHXVBBEQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)


![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)



